Hexynylcyclohexanol
Overview
Description
Hexynylcyclohexanol, also known as 1-(1-Hexynyl)cyclohexanol, is an organic compound with the molecular formula C12H20O. It is a member of the cyclohexanol family, characterized by a cyclohexane ring bonded to a hydroxyl group and a hexynyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexynylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hexynylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of phenol to cyclohexanol, followed by the addition of hexynyl groups. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation and subsequent addition reactions.
Chemical Reactions Analysis
Types of Reactions: Hexynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
Hexynylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexynylcyclohexanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Hexynylcyclohexanol can be compared with other similar compounds such as:
Cyclohexanol: Lacks the hexynyl group, making it less versatile in certain synthetic applications.
Cyclohexanone: An oxidized form of cyclohexanol, used in different industrial processes.
Phenol: A precursor in the synthesis of cyclohexanol and its derivatives.
Uniqueness: this compound’s unique structure, with both a cyclohexane ring and a hexynyl group, provides it with distinct chemical properties and reactivity. This makes it valuable in specialized synthetic and industrial applications.
Properties
IUPAC Name |
1-hex-1-ynylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZRMROGXVXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451228 | |
Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15332-33-9 | |
Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(hex-1-yn-1-yl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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